Methyl 2-(hydroxy(4-methoxyphenyl)methyl)acrylate chemical structure analysis
Methyl 2-(hydroxy(4-methoxyphenyl)methyl)acrylate chemical structure analysis
An In-Depth Technical Guide to the Structural Analysis of Methyl 2-(hydroxy(4-methoxyphenyl)methyl)acrylate
Executive Summary
This guide provides a comprehensive technical analysis of Methyl 2-(hydroxy(4-methoxyphenyl)methyl)acrylate, a multifunctional molecule synthesized via the Morita-Baylis-Hillman (MBH) reaction. As a member of the MBH adduct family, this compound serves as a versatile building block in organic synthesis and holds significant potential in drug discovery due to its dense functionalization.[1][2][3] This document details the mechanistic rationale behind its synthesis, offers a validated experimental protocol, and presents a thorough structural elucidation using modern spectroscopic techniques, including NMR, IR, and Mass Spectrometry. The causality behind experimental choices and data interpretation is emphasized to provide field-proven insights for researchers, scientists, and drug development professionals.
Introduction: A Compound of Strategic Importance
Methyl 2-(hydroxy(4-methoxyphenyl)methyl)acrylate (CAS 115240-92-1) is a prominent example of a Morita-Baylis-Hillman (MBH) adduct.[3] The MBH reaction is a powerful, atom-economical, organocatalyzed carbon-carbon bond-forming reaction that couples an activated alkene with an electrophile, typically an aldehyde.[4][5] The resulting products, like the title compound, are characterized by a high density of functional groups—specifically an allylic alcohol, an ester, and an electron-rich aromatic ring—all in close proximity. This structural arrangement makes them highly valuable intermediates for the synthesis of complex pharmaceutical agents and natural products.[1][2][4]
The core value of this molecule lies in its polyfunctional nature, which allows for a multitude of subsequent chemical transformations, providing a strategic platform for building molecular diversity in drug development pipelines.[3]
Synthesis and Mechanistic Insight: The Morita-Baylis-Hillman Reaction
The synthesis of Methyl 2-(hydroxy(4-methoxyphenyl)methyl)acrylate is achieved by reacting p-anisaldehyde (4-methoxybenzaldehyde) with methyl acrylate. The reaction is catalyzed by a nucleophilic tertiary amine, most commonly 1,4-diazabicyclo[2.2.2]octane (DABCO).[5][6]
The Catalytic Cycle: A Self-Validating System
Understanding the mechanism is key to appreciating the reaction's elegance and troubleshooting its execution. The process is a cascade of nucleophilic additions and proton transfers.[7][8]
Step 1: Michael Addition: The tertiary amine catalyst (DABCO) performs a nucleophilic attack on the β-carbon of the activated alkene (methyl acrylate), forming a zwitterionic enolate intermediate. This is the crucial "nucleophilic trigger" step.[6]
Step 2: Aldol Addition: The generated enolate, now a potent carbon nucleophile, attacks the electrophilic carbonyl carbon of p-anisaldehyde. This forms a new carbon-carbon bond and creates a zwitterionic aldol adduct.
Step 3: Proton Transfer & Catalyst Elimination: An intramolecular proton transfer occurs, followed by the elimination of the DABCO catalyst. This regenerates the catalyst for the next cycle and yields the final allylic alcohol product.[7][8] The rate-determining step is generally the second-order reaction involving the aldehyde.[6][8]
Caption: The catalytic cycle of the Morita-Baylis-Hillman reaction.
Experimental Protocol
This protocol is adapted from established procedures for the synthesis of analogous Baylis-Hillman adducts.[9][10]
-
Reagent Preparation: In a round-bottomed flask, combine p-anisaldehyde (1.0 eq) and methyl acrylate (4-5 eq). The excess methyl acrylate also serves as a solvent, driving the reaction forward.
-
Catalyst Addition: Add DABCO (0.3-0.6 eq) to the mixture at room temperature with constant stirring. Causality Note: DABCO is a sterically unhindered and highly nucleophilic amine, making it an exceptionally effective catalyst for this transformation.[6]
-
Reaction Monitoring: The reaction is typically slow, often requiring 24 hours to several days for completion at room temperature.[7][9] Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a mobile phase such as ethyl acetate/n-hexane (e.g., 20:80 v/v).
-
Workup: Once the starting aldehyde is consumed, evaporate the excess methyl acrylate under reduced pressure. Dilute the resulting crude residue with ethyl acetate and wash with water to remove the DABCO catalyst.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product via column chromatography on silica gel using a gradient of ethyl acetate in n-hexane to yield the pure product.[9]
Comprehensive Structural Elucidation
The confirmation of the molecular structure of Methyl 2-(hydroxy(4-methoxyphenyl)methyl)acrylate relies on a combination of spectroscopic methods. Each technique provides a unique piece of the structural puzzle.
Caption: Chemical structure of the title compound. (Note: This is a conceptual representation as Graphviz is not ideal for precise chemical structures).
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₄O₄ | [11] |
| Molecular Weight | 222.24 g/mol | [11] |
| CAS Number | 115240-92-1 | [11] |
| Appearance | Expected to be a colorless oil or low-melting solid | N/A |
¹H NMR Spectroscopy
The proton NMR spectrum is the most informative tool for confirming the structure. The expected signals in CDCl₃ are:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 7.25 | Doublet (d) | 2H | Ar-H | Protons ortho to the CH(OH) group on the aromatic ring. |
| ~ 6.85 | Doublet (d) | 2H | Ar-H | Protons ortho to the -OCH₃ group on the aromatic ring. |
| ~ 6.30 | Singlet (s) | 1H | =CH a | Vinylic proton, deshielded by the adjacent ester group.[2] |
| ~ 5.85 | Singlet (s) | 1H | =CH b | Vinylic proton, geminal to the main chain. |
| ~ 5.50 | Singlet (s) | 1H | CH (OH) | Benzylic proton attached to the hydroxyl group. |
| ~ 3.80 | Singlet (s) | 3H | Ar-OCH ₃ | Methoxy group protons on the aromatic ring.[12][13] |
| ~ 3.75 | Singlet (s) | 3H | COOCH ₃ | Methyl ester protons. |
| ~ 3.0-4.0 | Broad Singlet (br s) | 1H | OH | Hydroxyl proton; chemical shift is variable and depends on concentration and solvent. |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum confirms the carbon framework of the molecule.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 167.0 | C =O | Carbonyl carbon of the methyl ester.[14] |
| ~ 159.0 | Ar-C -OCH₃ | Aromatic carbon attached to the methoxy group, highly shielded. |
| ~ 141.0 | C =CH₂ | Quaternary vinylic carbon. |
| ~ 132.0 | Ar-C -CH(OH) | Aromatic carbon attached to the main chain. |
| ~ 128.5 | Ar-C H | Aromatic carbons ortho to the main chain. |
| ~ 126.0 | =C H₂ | Terminal vinylic carbon. |
| ~ 114.0 | Ar-C H | Aromatic carbons ortho to the methoxy group.[12] |
| ~ 72.0 | C H(OH) | Carbinol carbon, attached to the hydroxyl group.[2] |
| ~ 55.5 | Ar-OC H₃ | Methoxy carbon.[12] |
| ~ 52.0 | COOC H₃ | Methyl ester carbon.[12] |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3550 - 3200 (broad) | O-H stretch | Hydroxyl (-OH) |
| ~ 1715 (strong, sharp) | C=O stretch | Ester carbonyl |
| ~ 1630 (medium) | C=C stretch | Alkene |
| ~ 1610, 1510 | C=C stretch | Aromatic Ring |
| ~ 1250, 1030 (strong) | C-O stretch | Ether and Ester |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern.
-
Molecular Ion (M⁺): The expected molecular ion peak would be at m/z = 222, corresponding to the molecular formula C₁₂H₁₄O₄.
-
Key Fragments:
-
m/z = 204: Loss of water (-H₂O) from the molecular ion.
-
m/z = 191: Loss of the methoxy group (-OCH₃) from the ester.
-
m/z = 135: A prominent peak corresponding to the 4-methoxybenzyl cation [CH₃O-C₆H₄-CH]⁺, resulting from cleavage of the C-C bond adjacent to the ring. This is a very stable fragment.
-
m/z = 121: The 4-methoxyphenyl cation [CH₃O-C₆H₄]⁺.
-
Conclusion
The structural analysis of Methyl 2-(hydroxy(4-methoxyphenyl)methyl)acrylate is a clear demonstration of the synergy between rational synthetic design and modern spectroscopic methods. The Morita-Baylis-Hillman reaction provides an efficient route to this densely functionalized molecule. Its structure is unequivocally confirmed by a combination of ¹H and ¹³C NMR, IR, and Mass Spectrometry, each providing complementary and self-validating data points. For the drug development professional, this molecule represents a well-characterized and strategically valuable platform for the synthesis of novel chemical entities.
References
- Applications of Morita-Baylis-Hillman Reaction to the Synthesis of Natural Products and Drug Molecules. Bentham Science Publisher.
- Importance of Baylis-Hillman adducts in modern drug discovery.
- Applications of Morita-Baylis-Hillman Reaction to the Synthesis of Natural Products and Drug Molecules. Bentham Science Publishers.
- Morita-Baylis-Hillman adducts and their derivatives: a patent-based exploration of diverse biological activities. PubMed.
- Morita-Baylis-Hillman Reaction and Its Applic
- Baylis-Hillman Reaction. Organic Chemistry Portal.
- Intramolecular Baylis-Hillman reaction: synthesis of heterocyclic molecules. Arkivoc.
- Methyl 2-(hydroxy(4-methoxyphenyl)methyl)
- The Morita-Baylis-Hillman Reaction. University of California, Irvine.
- Baylis-Hillman Reaction Mechanism Overview. Scribd.
- Synthesis and Characterization with Computational Studies of Metal Complexes of Methyl 2-((4-cyanophenyl)(hydroxy) methyl)acrylate: A New Biologically Active Multi-Functional Adduct. MDPI.
- Baylis–Hillman reaction. Wikipedia.
- Supplementary M
- Additional experimental d
- 1 H-NMR spectra of (a) menthyl 3-(4-methoxyphenyl) oxirane-carboxylate,...
- 4-Methoxyphenethyl (E)-3-(o-tolyl)
- Methyl 2-(4-methoxyphenyl)acrylate - Optional[MS (GC)] - Spectrum. SpectraBase.
- 2-[Hydroxy(2-methoxyphenyl)methyl]acrylonitrile. PMC.
Sources
- 1. eurekaselect.com [eurekaselect.com]
- 2. researchgate.net [researchgate.net]
- 3. Morita-Baylis-Hillman adducts and their derivatives: a patent-based exploration of diverse biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Baylis–Hillman reaction - Wikipedia [en.wikipedia.org]
- 6. Baylis-Hillman Reaction [organic-chemistry.org]
- 7. princeton.edu [princeton.edu]
- 8. scribd.com [scribd.com]
- 9. mdpi.com [mdpi.com]
- 10. 2-[Hydroxy(2-methoxyphenyl)methyl]acrylonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Methyl 2-(hydroxy(4-methoxyphenyl)methyl)acrylate | 115240-92-1 [sigmaaldrich.com]
- 12. rsc.org [rsc.org]
- 13. beilstein-journals.org [beilstein-journals.org]
- 14. mdpi.com [mdpi.com]
